Bis(3,4-epoxycyclohexylmethyl) adipate is a colorless liquid . It is used as an intermediate of epoxy resins, coating of food packaging materials, and intermediates of electronic materials .
The molecular formula of Bis(3,4-epoxycyclohexylmethyl) adipate is C20H28O6 . Its average mass is 364.434 Da and its monoisotopic mass is 364.189697 Da .
Bis(3,4-epoxycyclohexylmethyl) adipate has a weight per epoxide of 190-210 g/mol and a viscosity of 400-750 cp . Its density is 1.149 g/mL at 25 °C .
The synthesis of BECMA can be achieved through the epoxidation of its corresponding dicycloolefin precursor, di(2-cyclohexenyl) adipate. [] While specific synthesis details for BECMA are limited in the provided literature, a similar compound, bis(2,3-epoxycyclohexyl) ether, was synthesized via epoxidation using 3-chloroperbenzoic acid. []
Cationic Ring-Opening Polymerization: BECMA undergoes cationic ring-opening polymerization when exposed to cationic initiators, such as diaryliodonium salts, in the presence of a photosensitizer like camphorquinone under blue light irradiation. This process leads to the formation of crosslinked polymer networks. [] The polymerization rate and the properties of the resulting polymers can be influenced by the type and concentration of the chain transfer agent used. []
Anhydride Curing: BECMA can be cured with anhydrides like 4-methyl hexahydrophthalic anhydride (MHHPA) to form epoxy resins with enhanced properties. This reaction typically requires a catalyst and elevated temperatures. The curing kinetics and properties of the resulting resin can be influenced by the structure of the epoxy resin and the anhydride used. []
Thermal Degradation: During melt mixing at high temperatures, BECMA undergoes thermal degradation, leading to a decrease in molar mass. This degradation involves random chain scission, producing shorter polymer chains with crotonic and carboxyl end groups. []
Cationic Ring-Opening Polymerization: The mechanism involves the generation of a cationic species, which initiates the ring-opening of the epoxy group. This is followed by a chain propagation step where the opened epoxy group reacts with another epoxy ring, ultimately leading to the formation of a crosslinked polymer network. []
Anhydride Curing: The mechanism involves the reaction of the epoxy group with the anhydride group, typically in the presence of a catalyst. This reaction leads to the formation of a crosslinked network structure through esterification and etherification reactions. []
High Reactivity: The presence of two epoxy groups makes BECMA highly reactive, allowing it to participate readily in ring-opening polymerization and curing reactions. [, , ]
Good Thermal Stability: Cured BECMA resins generally demonstrate good thermal stability, which is crucial for applications requiring resistance to high temperatures. [, ]
High Glass Transition Temperature (Tg): Polymers synthesized from BECMA often exhibit high Tg values, making them suitable for applications requiring dimensional stability at elevated temperatures. [, ]
Good Transparency: BECMA-based materials can be highly transparent, making them suitable for optical applications such as lenses and waveguides. []
Moisture Resistance: Cured BECMA resins generally exhibit good moisture resistance, making them suitable for applications requiring protection against humidity or water exposure. []
Dielectric Properties: BECMA-based materials often possess good dielectric properties, making them suitable for use in electrical insulation applications. []
Polymer Synthesis and Modification: BECMA is used as a monomer for synthesizing epoxy resins with desirable properties like high Tg, good thermal stability, and moisture resistance. [, , ] It is also used to modify other polymers, such as poly[(R)-3-hydroxybutyric acid] (PHB), to improve their melt stability and other properties. []
Coatings: Cured BECMA resins can be used as coatings for various substrates due to their good adhesion, chemical resistance, and mechanical properties. []
Adhesives: The strong adhesion properties of cured BECMA resins make them suitable for use as adhesives in various applications. []
Electronics: BECMA-based materials find use in electronics, particularly as encapsulants for electronic components due to their good dielectric properties and moisture resistance. []
Optics: The transparency and ability to tailor the refractive index of BECMA-based materials make them suitable for optical applications like lenses, waveguides, and gradient refractive index materials. [, , ]
Dental Restorations: BECMA can be incorporated into dental restorative materials to modify their polymerization shrinkage, double bond conversion, and hardness. []
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